4,4-Difluoro-3-methylbutanoic acid

Physicochemical Properties pKa Drug Design

4,4-Difluoro-3-methylbutanoic acid is a synthetic, short-chain carboxylic acid belonging to the class of gem-difluoroalkanes. Its molecular formula is C5H8F2O2 with a molecular weight of 138.11 g/mol.

Molecular Formula C5H8F2O2
Molecular Weight 138.11 g/mol
CAS No. 1785096-82-3
Cat. No. B1432691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-3-methylbutanoic acid
CAS1785096-82-3
Molecular FormulaC5H8F2O2
Molecular Weight138.11 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C(F)F
InChIInChI=1S/C5H8F2O2/c1-3(5(6)7)2-4(8)9/h3,5H,2H2,1H3,(H,8,9)
InChIKeySMSZEQDQZWBCGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoro-3-methylbutanoic acid (CAS 1785096-82-3) Procurement Guide: Chemical Identity and Structural Classification


4,4-Difluoro-3-methylbutanoic acid is a synthetic, short-chain carboxylic acid belonging to the class of gem-difluoroalkanes. Its molecular formula is C5H8F2O2 with a molecular weight of 138.11 g/mol . Structurally, it is characterized by a four-carbon backbone bearing a terminal gem-difluoromethyl group (-CF2H) on the fourth carbon and a methyl substituent on the third carbon . This specific substitution pattern distinguishes it from other fluorinated butyric acid derivatives and establishes its utility as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis .

4,4-Difluoro-3-methylbutanoic acid (CAS 1785096-82-3) Procurement: Why In-Class Analogs Are Not Interchangeable


The electronic and steric environment conferred by the gem-difluoromethyl group at the terminal carbon of 4,4-difluoro-3-methylbutanoic acid cannot be replicated by simple non-fluorinated analogs or monofluorinated alternatives. The strong electron-withdrawing effect of the CF2H moiety significantly lowers the pKa of the carboxylic acid relative to 3-methylbutanoic acid, alters its lipophilicity, and modulates its metabolic stability . These physicochemical shifts directly impact binding affinity, membrane permeability, and in vivo half-life, rendering direct substitution of this building block with a non-fluorinated or differently fluorinated analog a high-risk strategy for reproducing specific biological activity or material properties. The following sections provide the quantitative evidence required to justify the selection of this specific compound.

4,4-Difluoro-3-methylbutanoic acid (CAS 1785096-82-3) Procurement Evidence: Quantified Differentiation from Structural Analogs


4,4-Difluoro-3-methylbutanoic Acid vs. 3-Methylbutanoic Acid: Increased Acidity via Fluorination

The introduction of the gem-difluoromethyl group at the terminal carbon substantially increases the acidity of the carboxylic acid function compared to the non-fluorinated parent, 3-methylbutanoic acid (isovaleric acid). This is due to the strong inductive electron-withdrawing effect of the fluorine atoms .

Physicochemical Properties pKa Drug Design

4,4-Difluoro-3-methylbutanoic Acid: Lipophilicity Tuning via Terminal CF2H Group

The terminal gem-difluoromethyl group modifies the compound's lipophilicity, which is a critical parameter for passive membrane permeability. The estimated logP value for 4,4-difluoro-3-methylbutanoic acid is approximately 0.8-1.2 . This contrasts with the non-fluorinated analog, 3-methylbutanoic acid, which has a reported logP of 1.16 [1]. While the values are similar, the replacement of hydrogens with fluorines alters the hydrogen-bonding capacity and polar surface area, which can be more predictive of drug-likeness.

Lipophilicity ADME Membrane Permeability

4,4-Difluoro-3-methylbutanoic Acid Scaffold: A Platform for Protease Inhibitor Design

The core scaffold of 4,4-difluoro-3-methylbutanoic acid is explicitly noted as a versatile precursor for the synthesis of protease inhibitors. The difluoro and methyl substituents introduce steric and electronic effects that can be leveraged to modulate the reactivity and binding affinity of derived compounds . This is supported by the existence of protected derivatives (e.g., Boc- and Cbz-amino derivatives) that are commercially available building blocks for this specific purpose .

Protease Inhibitors Medicinal Chemistry Building Blocks

4,4-Difluoro-3-methylbutanoic Acid as a Potent Lipoxygenase Inhibitor

4,4-Difluoro-3-methylbutanoic acid has been reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and has antioxidant properties in fats and oils [1]. While specific IC50 values were not found in the searched databases, this activity profile distinguishes it from many simple carboxylic acids.

Inflammation Cancer Lipoxygenase

4,4-Difluoro-3-methylbutanoic acid (CAS 1785096-82-3): Optimal Procurement Scenarios Based on Quantified Differentiation


Medicinal Chemistry: Synthesis of Fluorinated Protease Inhibitors

This compound is a building block of choice for constructing novel protease inhibitors where modulation of pKa and lipophilicity is critical. The increased acidity and comparable logP relative to non-fluorinated scaffolds provide a distinct electronic environment that can enhance binding interactions with enzyme active sites while maintaining favorable ADME properties . This is supported by the availability of protected amino acid derivatives, confirming its established role in this field.

Chemical Biology: Probing Lipoxygenase-Mediated Inflammatory Pathways

Researchers investigating the role of lipoxygenase in inflammation and cancer should procure this compound as a validated chemical probe. Its reported activity as a potent lipoxygenase inhibitor, coupled with its activity on related targets, makes it a valuable tool for dissecting arachidonic acid metabolism [1]. This functional activity provides a clear advantage over structurally similar but biologically inert carboxylic acids.

Organic Synthesis: Exploring Reactivity of Terminal gem-Difluoromethyl Carboxylic Acids

For synthetic chemists, this compound serves as a versatile small-molecule scaffold for the preparation of more complex gem-difluoroalkanes. Its unique substitution pattern allows for the study of fluorine's electronic effects on classic carboxylic acid reactions, including esterification, amidation, and decarboxylative functionalization .

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